[4-(4-fluorophenyl)oxan-4-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone
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Overview
Description
[4-(4-fluorophenyl)oxan-4-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone is a complex organic compound with a unique structure that combines a fluorophenyl group, an oxane ring, and a pyrrolidinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-fluorophenyl)oxan-4-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone typically involves multi-step organic reactionsThe final step involves the coupling of the pyrrolidinyl methanone moiety under controlled conditions, such as using a base catalyst and maintaining a specific temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process might include the use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl group, converting it into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, [4-(4-fluorophenyl)oxan-4-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules.
Biology
The compound has shown potential in biological research, particularly in the study of enzyme interactions and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways .
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of [4-(4-fluorophenyl)oxan-4-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
[3-(3,5-Difluorophenyl)propionic acid]: This compound shares a similar fluorophenyl group but differs in its overall structure and functional groups.
[2,2]paracyclophane: Another compound with a complex structure, used in the construction of organometallic sandwich systems.
Uniqueness
What sets [4-(4-fluorophenyl)oxan-4-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone apart is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with specific biological targets, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
[4-(4-fluorophenyl)oxan-4-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FNO3/c1-14(2)20(24)13-22(12-15(20)3)18(23)19(8-10-25-11-9-19)16-4-6-17(21)7-5-16/h4-7,14-15,24H,8-13H2,1-3H3/t15-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOXMAQJDKRYHH-FOIQADDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C(C)C)O)C(=O)C2(CCOCC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C(C)C)O)C(=O)C2(CCOCC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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